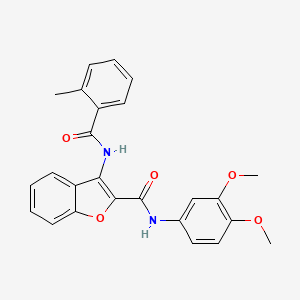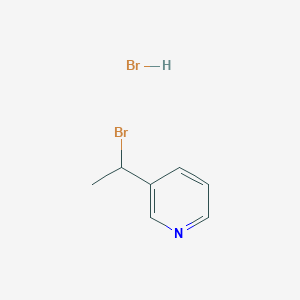![molecular formula C14H17FN2O4S B2910667 3-Fluorosulfonyloxy-5-(spiro[2.5]octan-7-ylcarbamoyl)pyridine CAS No. 2418719-33-0](/img/structure/B2910667.png)
3-Fluorosulfonyloxy-5-(spiro[2.5]octan-7-ylcarbamoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a fluorosulfonyloxy derivative of a spiro[2.5]octane structure with a pyridine ring. The “spiro[2.5]octane” part refers to a type of chemical structure where two rings share a single atom . The “3-Fluorosulfonyloxy” part suggests the presence of a fluorine atom and a sulfonyloxy group, which is a sulfur atom double-bonded to two oxygen atoms . The “pyridine” part refers to a basic heterocyclic compound with the formula C5H5N .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro[2.5]octane and pyridine structures, as well as the fluorosulfonyloxy group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorosulfonyloxy group and the pyridine ring. The fluorosulfonyloxy group could potentially undergo reactions with nucleophiles, while the pyridine ring could participate in various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorosulfonyloxy group and the pyridine ring) would influence properties like solubility, melting point, boiling point, and reactivity .Orientations Futures
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-(spiro[2.5]octan-7-ylcarbamoyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4S/c15-22(19,20)21-12-6-10(8-16-9-12)13(18)17-11-2-1-3-14(7-11)4-5-14/h6,8-9,11H,1-5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIWWLBRQBCMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)NC(=O)C3=CC(=CN=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

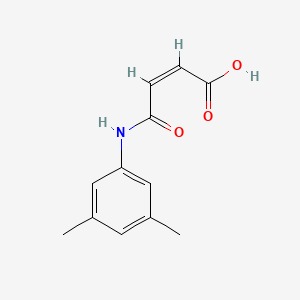
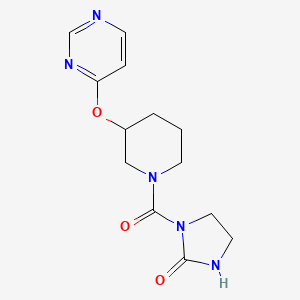
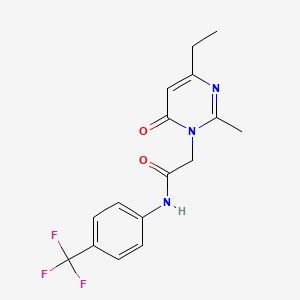
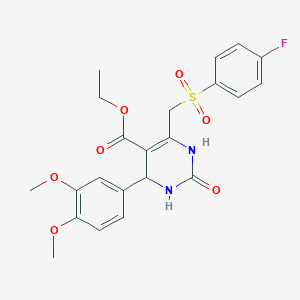
![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![8,10-dimethyl-N-(3-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2910594.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate](/img/structure/B2910595.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide](/img/structure/B2910599.png)
![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)
